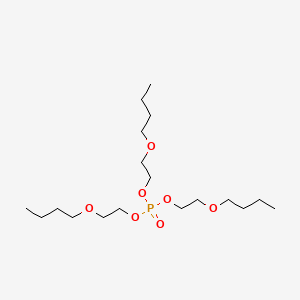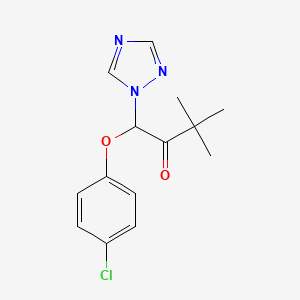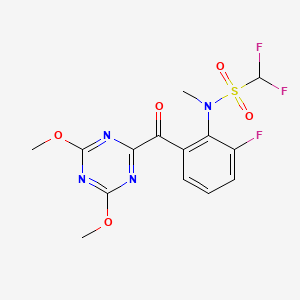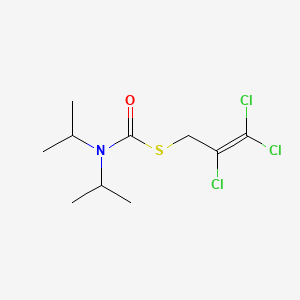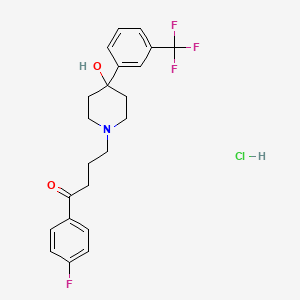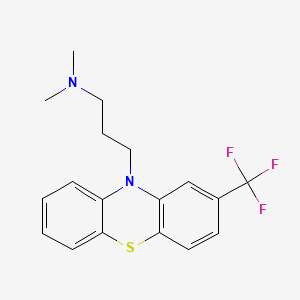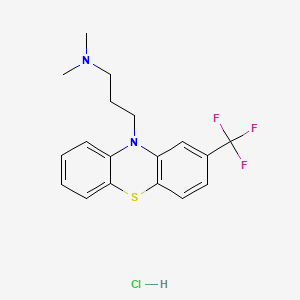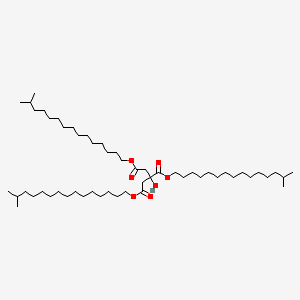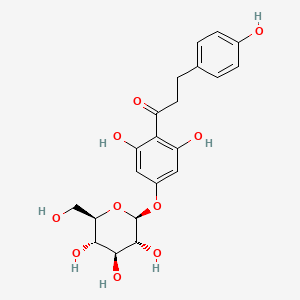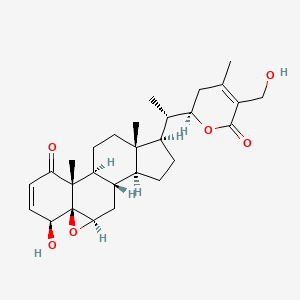
Withaferin A
作用机制
Withaferin A 通过多种机制发挥作用:
诱导凋亡: this compound 通过激活凋亡途径在癌细胞中诱导程序性细胞死亡。
抑制血管生成: 该化合物抑制新生血管的形成,从而限制肿瘤生长。
调节信号通路: This compound 影响各种信号通路,包括核因子κB(NF-κB)通路,该通路在炎症和癌症中起作用
生化分析
Biochemical Properties
Withaferin A has been found to interact with key role players in cancerous activity of the cell to exert its pro-apoptotic effects . It interacts with NF-κB, STAT, Hsp90, ER-α, p53, and TGF-β, leading to inhibition in cancer cell proliferation and cell cycle arrest in G2/M stage .
Cellular Effects
This compound has been reported to have anticancer, anti-inflammatory, metabolic, and pro-apoptotic effects . It has been found to generate reactive oxidative species, activate Par-4, induce endoplasmic reticulum stress (ER), and activate p53 . These actions lead to apoptosis or cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with key role players in cancerous activity of the cell to exert its pro-apoptotic effects . It interacts with NF-κB, STAT, Hsp90, ER-α, p53, and TGF-β, leading to inhibition in cancer cell proliferation and cell cycle arrest in G2/M stage .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied extensively in both in vivo and in vitro settings
Dosage Effects in Animal Models
Research on this compound has shown that it exhibits apoptotic and cytotoxic activities at doses ≤500 nM . It also shows anti-invasive activity at these low doses .
Metabolic Pathways
This compound is a secondary metabolite with comprehensive biological effects . Biosynthetically, it is derived from Withania somnifera and Acnistus breviflorus through the mevalonate and non-mevalonate pathways .
Transport and Distribution
A study has suggested that this compound can be transported to target cells when incorporated into nanosponges .
准备方法
合成路线和反应条件: Withaferin A 可以通过多种方法合成,包括使用来自 Withania somnifera 的天然提取物。一种常见的方法涉及使用溶剂提取技术从植物中分离 this compound。 该化合物也可以通过涉及形成甾体内酯结构的化学反应合成 .
工业生产方法: this compound 的工业生产通常涉及从 Withania somnifera 中进行大规模提取。 植物材料经受溶剂提取,然后进行色谱等纯化过程,以分离纯形式的 this compound .
化学反应分析
反应类型: Withaferin A 经历各种化学反应,包括:
氧化: this compound 可以被氧化形成具有改变的生物活性的不同衍生物。
还原: 还原反应可以改变内酯环,导致化合物的性质发生变化。
常用试剂和条件:
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 硼氢化钠和氢化铝锂常用于还原反应。
取代试剂: 各种卤化剂和亲核试剂用于取代反应.
形成的主要产物: 从这些反应形成的主要产物包括具有不同生物活性的 this compound 的各种衍生物。 这些衍生物经常被研究其潜在的治疗应用 .
科学研究应用
化学: Withaferin A 被用作合成具有潜在治疗应用的新型化合物的起始材料。
生物学: 研究该化合物对细胞过程的影响,包括凋亡和自噬。
相似化合物的比较
Withaferin A 属于一组称为茄碱类的化合物,它们具有相似的甾体内酯结构。一些类似的化合物包括:
- Withanone
- Withanolide D
- Withanolide E
This compound 的独特性: this compound 因其强大的抗癌和抗炎特性而脱颖而出。 与其他茄碱类化合物相比,它在某些生物测定中已被证明更有效 .
属性
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRXOUCRJQVYJQ-CKNDUULBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5119-48-2 | |
| Record name | Withaferin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5119-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Withaferin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Withaferin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Withaferin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | WITHAFERIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Withaferin A in cancer cells?
A1: this compound exhibits its anticancer effects through various mechanisms, including:
- Induction of Apoptosis: this compound triggers apoptosis, or programmed cell death, in cancer cells. This effect has been observed in multiple cancer cell lines, including breast [, ], lung [, ], liver [, , ], and myeloma cells [].
- Cell Cycle Arrest: this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation. This effect has been observed in breast cancer cells, where it causes G2/M phase cell cycle arrest [].
- Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis. This effect has been observed in both in vitro and in vivo models of various cancers, including liver cancer [] and cervical cancer [].
- Modulation of Signaling Pathways: this compound interacts with various signaling pathways involved in cell survival, proliferation, and metastasis. Notably, it inhibits the PI3K/Akt pathway [, , , ], Notch signaling [], and the Keap1/Nrf2 pathway [].
Q2: How does this compound impact Epithelial-Mesenchymal Transition (EMT)?
A: this compound has been shown to attenuate EMT, a process associated with cancer cell invasion and metastasis. It achieves this by inhibiting the Keap1/Nrf2 signaling pathway, thereby suppressing the expression of EMT-related proteins like VE-cadherin [].
Q3: Can this compound enhance the efficacy of other anticancer treatments?
A: Yes, this compound has demonstrated synergistic effects when combined with other anticancer therapies. For example, it enhances the efficacy of sorafenib in sorafenib-resistant hepatocellular carcinoma cells [] and increases the sensitivity of glioblastoma cells to EGFR inhibitors like Afatinib and Lapatinib [].
Q4: What is the molecular formula and weight of this compound?
A: this compound possesses the molecular formula C28H38O6 and a molecular weight of 470.6 g/mol. []
Q5: Are there any specific structural features that contribute to the bioactivity of this compound?
A5: Yes, several structural features are crucial for this compound's bioactivity:
- Steroidal Lactone Structure: The core steroidal lactone framework is essential for its binding to various target proteins and enzymes. [, ]
- C-28 Ergostane Network: The presence of a C-28 ergostane network with multiple sites of unsaturation and differential oxygenation contributes to its high reactivity and diverse pharmacological effects. []
- Reactive Groups: The presence of specific reactive groups, such as a lactone ring, an epoxide group, and hydroxyl groups, allows this compound to interact with various cellular targets, including proteins and enzymes. [, ]
Q6: Are there specific challenges in formulating this compound due to its stability?
A: Yes, this compound is known to be heat-labile, posing challenges for formulations requiring heat treatment []. Researchers have explored alternative formulation strategies to overcome this limitation, such as developing sustained-release, multi-layer polymeric implants using polycaprolactone:F68 (PCL:F68) [].
Q7: How does modification of the this compound structure affect its activity?
A: Structural modifications of this compound can significantly impact its activity. For instance, introducing a methoxy group at the 3β position attenuates its anticancer activity compared to the parent compound []. This highlights the importance of specific structural features for this compound's biological activity and the potential for developing more potent and selective derivatives through structural modifications.
Q8: What strategies have been explored to enhance this compound's stability and bioavailability for therapeutic use?
A8: Several strategies have been investigated to improve this compound's stability and bioavailability:
- Encapsulation in Nanocarriers: Encapsulating this compound in nanocarriers like niosomes and solid lipid nanoparticles (SLNs) has shown promise in enhancing its stability, controlling its release, and improving its topical delivery [].
- Development of Stable Analogs: Synthesizing more stable analogs of this compound, such as 3-azido this compound (3-azidoWA), has yielded compounds with potent anti-cancer activity and potentially improved stability profiles [].
Q9: Has this compound shown efficacy in preclinical cancer models?
A: Yes, this compound exhibits significant anticancer activity in various in vivo models. For example, it suppressed tumor growth and metastasis in a nude mouse model of liver cancer [] and enhanced the efficacy of radiation therapy in a mouse model of melanoma [].
Q10: What is known about the safety profile of this compound?
A: While this compound demonstrates promising therapeutic potential, it is crucial to acknowledge its potential toxicity. High doses of this compound have been associated with toxicity in animal models []. Further research is crucial to determine safe and effective dosages for clinical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




